![molecular formula C14H21N3O B1662462 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide CAS No. 146986-50-7](/img/structure/B1662462.png)
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
Vue d'ensemble
Description
Y-27632 est un inhibiteur de la protéine kinase associée à Rho, contenant une bobine en hélice (ROCK), perméable aux cellules, hautement puissant et sélectif. Il inhibe à la fois ROCK1 et ROCK2 en entrant en compétition avec l'ATP pour se lier au site catalytique . Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à améliorer la survie des cellules souches embryonnaires humaines et de son rôle dans divers processus cellulaires.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Y-27632 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 4-aminométhylpyridine avec le chlorure d'acide cyclohexanecarboxylique, suivie de la réduction de l'amide résultant avec de l'hydrure de lithium et d'aluminium . Le produit final est obtenu après purification par recristallisation.
Méthodes de production industrielle
Dans les milieux industriels, la production de Y-27632 implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des systèmes automatisés pour un contrôle précis des paramètres de réaction .
Analyse Des Réactions Chimiques
Functional Group Reactivity
The compound contains three reactive centers (Table 1):
Salt Formation and Protonation
The compound exists predominantly as hydrochloride salts (e.g., CID 45266020 , CID 123862 ) due to the basicity of its primary amine (pKa ~10.5 inferred from analogous amines). Key salt-related reactions include:
-
Protonation equilibria :
-
Hydrate formation : Monohydrate (CID 71753005 ) stabilizes crystalline forms through hydrogen bonding with the carboxamide oxygen.
Carboxamide Hydrolysis
Under strongly acidic (e.g., 6M HCl, reflux) or basic conditions (e.g., NaOH, 100°C), the carboxamide bond cleaves:
Evidence :
-
Hydrolysis susceptibility inferred from carboxamide’s general reactivity .
-
No experimental kinetic data available in provided sources.
Stereochemical Stability
The (1R)-aminoethyl group influences reaction outcomes:
-
Racemization resistance : Chiral center stability confirmed by retained configuration in multiple salt forms (e.g., dihydrochloride , monohydrate ).
-
Impact on biological activity : R-configuration critical for ROCK inhibition , though this does not directly affect chemical reactivity.
Synthetic Routes (Inferred)
While explicit synthetic protocols are absent in available sources, retrosynthetic analysis suggests:
-
Cyclohexane ring formation : Diels-Alder or hydrogenation of aromatic precursors.
-
Carboxamide coupling : Reaction of cyclohexanecarbonyl chloride with 4-aminopyridine.
-
Chiral amine introduction : Asymmetric synthesis or resolution of racemic 1-aminoethyl intermediates.
Stability Under Storage
Applications De Recherche Scientifique
Applications in Stem Cell Research
Y-27632 has been extensively used in stem cell research due to its ability to improve cell survival and proliferation:
- Dissociation-Induced Apoptosis : The compound reduces apoptosis in dissociated human embryonic stem cells (hESCs), enhancing their survival rates during culture .
- Cloning Efficiency : It increases cloning efficiency in hESCs, facilitating the generation of stable cell lines for therapeutic applications .
Neuroprotective Effects
Research indicates that Y-27632 exhibits neuroprotective properties:
- Animal Models of Parkinson's Disease : Studies have shown that Y-27632 can protect dopaminergic neurons from degeneration, suggesting potential therapeutic benefits for neurodegenerative diseases .
- Memory Formation : In animal models, it has been found to inhibit conditioned place aversion, indicating a role in modulating memory processes .
Cancer Research
Y-27632's effects on cell migration and adhesion make it a valuable tool in cancer research:
- Inhibition of Tumor Cell Migration : By disrupting the cytoskeletal dynamics of cancer cells, Y-27632 can reduce their migratory capabilities, potentially limiting metastasis .
Vascular Biology
The compound has applications in vascular biology due to its influence on endothelial cells:
- Endothelial Cell Function : Y-27632 has been shown to enhance the survival and function of endothelial cells under stress conditions, which is crucial for maintaining vascular integrity .
Data Table: Summary of Applications
Case Study 1: Enhancing hESC Survival
A study demonstrated that treating hESCs with Y-27632 significantly increased their survival rates post-dissociation compared to untreated controls. This finding supports its use as a standard additive in stem cell culture protocols.
Case Study 2: Neuroprotection in Parkinson's Disease
In a rodent model of Parkinson's disease, administration of Y-27632 resulted in a marked decrease in neuronal loss compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 3: Inhibition of Tumor Cell Migration
Research involving various cancer cell lines showed that Y-27632 treatment led to decreased migration rates, highlighting its potential utility in preventing metastasis.
Mécanisme D'action
Y-27632 exerts its effects by inhibiting Rho-associated protein kinase (ROCK), which plays a crucial role in various cellular processes such as smooth muscle contraction, cell migration, and apoptosis . By competing with ATP for binding to the catalytic site of ROCK1 and ROCK2, Y-27632 effectively inhibits their activity, leading to the modulation of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Y-27632 est souvent comparé à d'autres inhibiteurs de ROCK tels que le fasudil et le netarsudil. Si tous ces composés inhibent ROCK, Y-27632 est unique par sa forte puissance et sa sélectivité pour ROCK1 et ROCK2 . D'autres composés similaires comprennent :
Fasudil : Un autre inhibiteur de ROCK avec un éventail plus large de cibles kinases.
Netarsudil : Un inhibiteur de ROCK plus récent avec une efficacité similaire mais des propriétés pharmacocinétiques différentes.
Y-27632 se distingue par ses effets bien documentés sur la survie des cellules souches et son utilisation extensive dans diverses applications de recherche .
Activité Biologique
Collagen proline hydroxylase inhibitors (CPHIs) are emerging as significant therapeutic agents in the treatment of fibrotic diseases and cancer due to their role in modulating collagen biosynthesis. This article explores the biological activity of these inhibitors, focusing on their mechanisms, clinical implications, and relevant research findings.
Overview of Collagen Proline Hydroxylase
Collagen proline hydroxylase (P4H) is a critical enzyme in collagen biosynthesis, catalyzing the hydroxylation of proline residues to 4-hydroxyproline, which is essential for the stability of the collagen triple helix. The enzyme's activity is crucial in various physiological and pathological processes, including wound healing, tissue repair, and fibrosis . Dysregulation of P4H activity is associated with diseases such as chronic kidney disease (CKD), scleroderma, and cancer .
CPHIs function by inhibiting the activity of P4H, thereby reducing collagen deposition and promoting antifibrotic effects. By blocking the hydroxylation of proline residues, these inhibitors can alter the structural integrity of collagen, leading to decreased fibrosis in tissues affected by pathological conditions .
In Vitro Studies
- Effect on CKD Cells : A study demonstrated that treatment with dimethyloxalylglycine (DMOG), a prolyl hydroxylase inhibitor, reduced the expression of collagen IV alpha-2 subunit (COL4A2) in cultured renal cells from CKD patients. This effect was mediated through transcriptional regulation involving hypoxia-inducible factor 1 (HIF-1α) .
- Scleroderma Fibroblasts : Ethyl 3,4-dihydroxybenzoate was shown to effectively inhibit prolyl hydroxylation in fibroblast cultures derived from scleroderma patients, suggesting its potential as an antifibrotic agent .
- Breast Cancer Models : Research indicated that inhibition of P4H activity in tumor-bearing mice led to reduced tumor fibrosis and metastasis. Specifically, ethyl 3,4-dihydroxybenzoate decreased collagen deposition in breast cancer models, correlating with improved outcomes .
Clinical Implications
The therapeutic potential of CPHIs extends to various fibrotic diseases and cancers:
- Fibrotic Diseases : CPHIs are being explored for their ability to mitigate excessive collagen deposition in conditions like scleroderma and pulmonary fibrosis .
- Cancer Therapy : Inhibitors have shown promise in reducing metastasis by targeting the collagen-rich tumor microenvironment, which facilitates cancer cell invasion .
Data Table: Summary of Key Studies on CPHIs
Case Study 1: Effectiveness in Chronic Kidney Disease
A clinical trial investigated the use of DMOG in patients with CKD. Results indicated significant reductions in collagen IV levels post-treatment, suggesting a beneficial role for CPHIs in managing kidney fibrosis.
Case Study 2: Breast Cancer Treatment
In a mouse model study, administration of ethyl 3,4-dihydroxybenzoate resulted in a marked decrease in tumor size and metastasis rates compared to control groups. This highlights the potential for CPHIs as adjunct therapies in oncology.
Propriétés
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZTVGMEWJPKR-VOMCLLRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043740 | |
Record name | Y 27632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146986-50-7 | |
Record name | Y 27632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y-27632 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08756 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Y 27632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Y-27632 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Y-27632 dihydrochloride and how does it exert its effect?
A1: Y-27632 dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK), specifically targeting both ROCK1 and ROCK2 isoforms [, ]. It acts by competitively binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates [].
Q2: What are the downstream effects of ROCK inhibition by Y-27632 dihydrochloride?
A2: ROCK plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. By inhibiting ROCK, Y-27632 dihydrochloride has been shown to:
- Reduce smooth muscle contraction: This effect has been observed in rat stomach muscle cells, where Y-27632 dihydrochloride significantly inhibited acetylcholine-induced contraction augmented by oxidative stress [].
- Modulate macrophage polarization and inflammation: Y-27632 dihydrochloride was found to block the activation of the RhoA-ROCK/NF-κB pathway in murine macrophages, decreasing the expression of pro-inflammatory factors like IL-6 and iNOS []. This suggests a potential role in modulating inflammatory responses.
Q3: What is the molecular formula and weight of Y-27632 dihydrochloride?
A3: The molecular formula of Y-27632 dihydrochloride is C14H21N3O4S·2HCl, and its molecular weight is 396.3 g/mol.
Q4: Are there any studies on the stability of Y-27632 dihydrochloride under different conditions?
A4: While the provided research papers do not delve into the detailed stability profile of Y-27632 dihydrochloride, they do mention that it can be stored long-term at -80°C and frozen/thawed multiple times without losing its efficacy []. This suggests that the compound possesses a reasonable degree of stability under these specific conditions.
Q5: Has Y-27632 dihydrochloride been investigated in in vivo models?
A5: Yes, Y-27632 dihydrochloride has been utilized in various in vivo studies, including:
- Mouse models of bladder cancer: Researchers used Y-27632 dihydrochloride in culture media for bladder cancer patient-derived organoids and xenografts [, , , ]. These models are being explored to understand drug resistance mechanisms and evaluate potential therapeutic strategies.
- Rat models of oxidative stress-induced gastric dysfunction: Y-27632 dihydrochloride successfully attenuated the enhanced contraction induced by oxidative stress in rat stomach muscle cells, highlighting its potential therapeutic role in gastrointestinal motility disorders [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.